molecular formula C14H14ClNO2 B1406793 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride CAS No. 1452577-37-5

4-Carboxy-1-(3-methylbenzyl)pyridinium chloride

Cat. No.: B1406793
CAS No.: 1452577-37-5
M. Wt: 263.72 g/mol
InChI Key: DIGXYKSDPMXEMZ-UHFFFAOYSA-N
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Description

4-Carboxy-1-(3-methylbenzyl)pyridinium chloride is a pyridinium salt with a carboxyl group at the 4-position and a 3-methylbenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride typically involves the reaction of 4-carboxypyridine with 3-methylbenzyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-1-(3-methylbenzyl)pyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyl group can yield carboxylic acids, while reduction of the pyridinium ring can produce piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride involves its interaction with specific molecular targets and pathways. The carboxyl group and pyridinium ring are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxy-1-(3-methylbenzyl)pyridinium chloride is unique due to the presence of the 3-methylbenzyl group, which imparts specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]pyridin-1-ium-4-carboxylic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17;/h2-9H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGXYKSDPMXEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[N+]2=CC=C(C=C2)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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